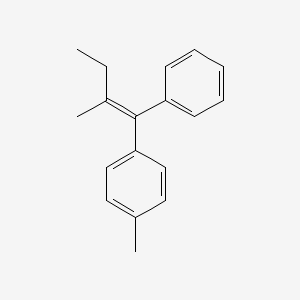

p-(2-Methyl-1-phenyl-1-butenyl)toluene

説明

特性

CAS番号 |

94158-76-6 |

|---|---|

分子式 |

C18H20 |

分子量 |

236.4 g/mol |

IUPAC名 |

1-methyl-4-[(E)-2-methyl-1-phenylbut-1-enyl]benzene |

InChI |

InChI=1S/C18H20/c1-4-15(3)18(16-8-6-5-7-9-16)17-12-10-14(2)11-13-17/h5-13H,4H2,1-3H3/b18-15+ |

InChIキー |

LNJCJKLAEPHDJQ-OBGWFSINSA-N |

異性体SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)C)/C |

正規SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ドデシル硫酸ナトリウムは、通常、ドデシルアルコールのスルホン化に続いて水酸化ナトリウムで中和することにより合成されます。反応条件には、ドデシルアルコールの硫酸エステルへの完全な変換を確保するために、制御された温度と pH を維持することが含まれます。

工業生産方法

工業的な設定では、ドデシル硫酸ナトリウムは、連続フローリアクターを使用して大量に生産されます。このプロセスには、ドデシルアルコールを三酸化硫黄でスルホン化し、続いて水酸化ナトリウムで中和することが含まれます。生成物は次に精製および乾燥されて、最終的な粉末形態が得られます。

化学反応の分析

科学研究への応用

ドデシル硫酸ナトリウムは、その界面活性剤の特性により、科学研究で広く使用されています。その用途には、次のようなものがあります。

化学: 化学反応を研究するためのミセルの調製における洗剤として使用されます。

生物学: 細胞からタンパク質と核酸を抽出するために、細胞溶解バッファーで使用されます。

医学: 医薬品やパーソナルケア製品の製剤に使用されます。

産業: 洗剤、乳化剤、起泡剤の製造に使用されます。

科学的研究の応用

Sodium Dodecyl Sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:

Chemistry: Used as a detergent in the preparation of micelles for studying chemical reactions.

Biology: Employed in cell lysis buffers to extract proteins and nucleic acids from cells.

Medicine: Utilized in the formulation of pharmaceuticals and personal care products.

Industry: Used in the production of detergents, emulsifiers, and foaming agents.

作用機序

類似化合物の比較

類似化合物

ラウリルエーテル硫酸ナトリウム: 構造は似ていますが、エーテル結合が含まれています。

ラウリル硫酸アンモニウム: 界面活性剤の特性は似ていますが、カチオンが異なります。

ミレス硫酸ナトリウム: エトキシル化鎖が含まれており、マイルドです。

独自性

ドデシル硫酸ナトリウムは、強力な界面活性剤の特性とタンパク質を変性させる能力の高さにより、独特です。水への高い溶解性とさまざまな生化学アッセイとの適合性により、研究や産業用途で好ましい選択肢となっています。

類似化合物との比較

Comparison with Similar Compounds

This section evaluates p-(2-Methyl-1-phenyl-1-butenyl)toluene against three structurally analogous compounds: toluene , p-methylstyrene , and 1-phenyl-1-butene . Key properties such as logP (partition coefficient), solubility, and molecular weight are compared (Table 1).

Table 1: Comparative Properties of this compound and Analogues

Key Comparisons

Partition Coefficient (logPTol/W):

- The target compound’s logPTol/W is predicted to be 5.2–5.6 using molecular dynamics (MD) simulations with GAFF/IPolQ-Mod + LJ-fit force fields . This is significantly higher than toluene (2.73) and p-methylstyrene (3.1–3.5), reflecting its increased hydrophobicity due to the bulky alkenyl substituent.

- The SAMPL9 challenge highlighted discrepancies in logP predictions between force fields (e.g., GAFF/RESP vs. GAFF/IPolQ-Mod), suggesting similar uncertainties for this compound .

Solubility in Toluene:

- While direct data is unavailable, solubility is estimated to be ~50 mg/L based on structurally similar compounds (e.g., APIs with extended aromatic systems) . This is lower than toluene’s miscibility but aligns with hydrophobic analogues like p-methylstyrene.

Thermal Stability and Boiling Point:

- The compound’s boiling point is extrapolated to exceed 250°C , higher than simpler analogues like 1-phenyl-1-butene (195–200°C). This is attributed to increased molecular weight and steric hindrance.

Applications and Safety: Unlike toluene, which is a common solvent, this compound’s applications are likely niche (e.g., intermediates in drug synthesis).

Research Implications

- The computational methods from SAMPL9 (e.g., MBAR and replica exchange MD) could refine logP predictions for this compound, aiding drug development workflows.

- Comparative solubility data from chemical catalogs (e.g., Kanto Reagents) underscores the need for experimental validation of inferred properties.

Notes

- Limitations: The absence of direct experimental data necessitates reliance on computational models and analogues.

- Safety: Handling precautions for toluene derivatives (e.g., ventilation, flammability controls) should apply until specific toxicity studies are conducted.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the structural integrity of p-(2-Methyl-1-phenyl-1-butenyl)toluene during synthesis?

- Methodological Answer : Use Fourier transform infrared spectroscopy (FTIR) to identify functional groups and X-ray diffraction (XRD) for crystallinity analysis. For aromatic substitution verification, chromatographic techniques (e.g., GC-MS) combined with retention index matching can resolve structural ambiguities. Secondary data reviews, including chromatogram analysis, are critical for validating biogenic vs. synthetic origins .

Q. How can researchers address solubility challenges when designing reactions involving p-(2-Methyl-1-phenyl-1-butenyl)toluene?

- Methodological Answer : Conduct miscibility studies in toluene using viscosity, density, and ultrasonic velocity measurements to assess solvent compatibility. For example, polymer-toluene systems (e.g., PEG/PS) have been analyzed via Brookfield viscometry and DSC to determine partial miscibility ranges, which can guide solvent selection .

Q. What safety protocols are essential for handling toluene-derived compounds in laboratory settings?

- Methodological Answer : Adhere to NASA’s spacecraft maximum allowable concentrations (SMACs) guidelines, which recommend benchmark dose analysis for toxicity thresholds. Use fume hoods for volatile emissions and consult MSDS sheets for exposure limits. Toxicity assessments should prioritize neurotoxic and carcinogenic endpoints based on recent animal and human studies .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the environmental remediation of toluene derivatives like p-(2-Methyl-1-phenyl-1-butenyl)toluene?

- Methodological Answer : Apply Box-Behnken experimental design to model adsorption efficiency. For instance, operational parameters (temperature, adsorbent dosage, pH) were optimized for toluene removal using MIL-101(Cr), achieving >90% efficiency. ANOVA validation ensures model reliability .

Q. What advanced catalytic systems enhance the degradation of toluene-based contaminants in industrial wastewater?

- Methodological Answer : Hydrotalcite-derived catalysts (e.g., Mg-Al oxides) coupled with ozone oxidation show promise. Experimental designs should monitor bed pressure drop and VOC removal efficiency to balance catalytic activity and operational stability. Kinetic modeling can predict biofilter longevity under varying toluene loads .

Q. How do electrochemical sensors improve real-time detection of toluene derivatives in environmental samples?

- Methodological Answer : Fabricate ZnO/MgO/Cr₂O₃ nanofiber-modified electrodes for I–V detection. Validate sensitivity via recovery tests in seawater and PVC samples. Limit of detection (LOD) can reach sub-ppm levels, with cross-validation using GC-MS to ensure accuracy .

Q. What mechanistic insights explain the reactivity of p-(2-Methyl-1-phenyl-1-butenyl)toluene in electrophilic substitution reactions?

- Methodological Answer : Study reaction pathways using chlorosulfonic acid as a model electrophile. Kinetic profiling and intermediate trapping (e.g., p-toluenesulfonyl chloride isolation) clarify regioselectivity. Computational modeling (DFT) can predict substituent effects on aromatic ring activation .

Data Contradiction and Interpretation

Q. How should researchers resolve discrepancies in toluene derivative toxicity data across studies?

- Methodological Answer : Apply the National Research Council’s benchmark dose (BMD) framework to harmonize NOAEL/LOAEL variability. Use ten Berge’s model for exposure duration adjustments. Cross-reference EPA High Production Volume (HPV) datasets to validate conflicting endpoints .

Q. What strategies validate the biogenic origin of toluene derivatives in environmental samples?

- Methodological Answer : Combine Stage 1 (screening) and Stage 2 (secondary data review) analyses. Isotopic labeling (e.g., δ¹³C) and biomarker profiling differentiate biogenic vs. petrogenic sources. Chromatogram peak alignment with synthetic standards reduces false positives .

Experimental Design Tables

Table 1 : RSM Parameters for Toluene Adsorption Optimization (Adapted from )

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 20–40°C | 30°C |

| Adsorbent Dosage | 0.1–0.5 g/L | 0.3 g/L |

| pH | 4–10 | 7 |

| Contact Time | 30–120 min | 90 min |

Table 2 : Electrochemical Sensor Performance in Real Samples (Adapted from )

| Sample Type | Added Toluene (ppm) | Recovery (%) |

|---|---|---|

| Seawater | 5.0 | 98.2 |

| PVC Food Packaging | 10.0 | 95.6 |

| Industrial Effluent | 20.0 | 102.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。